N-Methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
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Description
N-Methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O and its molecular weight is 271.32 g/mol. The purity is usually 95%.
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Biological Activity
N-Methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (CAS Number: 1422063-19-1) is a compound belonging to the pyrazolo[3,4-c]pyridine class of heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition. This article aims to summarize the biological activity of this compound based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₇N₅O |
Molecular Weight | 271.32 g/mol |
CAS Number | 1422063-19-1 |
Anticancer Properties
Recent studies have indicated that pyrazolo[3,4-c]pyridine derivatives exhibit significant anticancer activity. Specifically, this compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound targets specific signaling pathways involved in cell growth and survival. For instance, it has been shown to inhibit the interaction between DCN1 and UBE2M, which are crucial for the neddylation process affecting cullin-RING ligases (CRLs) involved in proteasomal degradation .
- Cell Line Studies : In vitro studies demonstrated that this compound can inhibit anchorage-independent growth in transformed cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor:
- Target Enzymes : It has been explored for its inhibitory effects on various enzymes involved in cancer progression and metabolism.
- Selectivity and Potency : Structure-activity relationship (SAR) studies have indicated that modifications to the pyrazolo[3,4-c]pyridine scaffold can enhance binding potency and selectivity towards specific targets .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on CRL Inhibition : A study reported that a derivative of this compound showed improved pharmacokinetic properties compared to earlier inhibitors, maintaining effective plasma levels for extended periods after administration .
- Antitumor Efficacy : Another investigation demonstrated that this compound significantly reduced tumor growth in xenograft models when administered at therapeutic doses.
Properties
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-19(9-10-4-2-3-6-16-10)14(20)13-11-5-7-15-8-12(11)17-18-13/h2-4,6,15H,5,7-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCXGNDVKJEALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2=NNC3=C2CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.